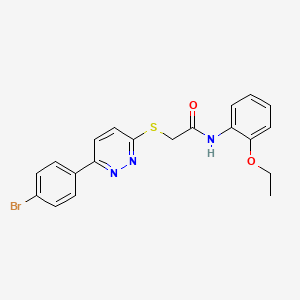
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O2S and its molecular weight is 444.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a complex organic compound belonging to the class of pyridazine derivatives. This compound is characterized by its unique structural features, including a thioether linkage and an acetamide moiety, which contribute to its potential biological activity. The presence of the 4-bromophenyl group enhances its reactivity and biological interactions.
The molecular formula for this compound is C16H16BrN3OS with a molecular weight of approximately 421.3 g/mol. The compound's structure can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆BrN₃OS |
| Molecular Weight | 421.3 g/mol |
| CAS Number | 893983-74-9 |
Research indicates that compounds with similar structures to this compound often exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. The biological activity is primarily linked to their interactions with various molecular targets such as enzymes and receptors.
- Anticancer Activity : Studies have shown that pyridazine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The bromine substituent may enhance binding affinity to specific targets involved in cancer pathways.
- Antimicrobial Properties : The thioether linkage in the compound may contribute to its ability to penetrate bacterial membranes, making it a candidate for further investigation in antimicrobial drug development.
Case Studies
Several studies have investigated the biological activity of compounds structurally similar to this compound:
- Study on Anticancer Effects : A recent study demonstrated that a related pyridazine derivative exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in cell survival pathways.
- Antimicrobial Testing : Another study evaluated the antimicrobial properties of several pyridazine derivatives, finding that some compounds showed notable activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as antibiotic agents.
Interaction Studies
Interaction studies using molecular docking simulations have suggested that this compound may bind effectively to several biological targets due to its structural characteristics. These studies typically assess binding affinities and predict the potential efficacy of the compound in therapeutic applications.
Eigenschaften
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2S/c1-2-26-18-6-4-3-5-17(18)22-19(25)13-27-20-12-11-16(23-24-20)14-7-9-15(21)10-8-14/h3-12H,2,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWIDGKLQPBOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













